molecular formula C11H12N2 B13321483 3-[(Azetidin-1-yl)methyl]benzonitrile

3-[(Azetidin-1-yl)methyl]benzonitrile

Cat. No.: B13321483
M. Wt: 172.23 g/mol
InChI Key: LGBRIVFGNGELNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Azetidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol It is characterized by the presence of an azetidine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-1-yl)methyl]benzonitrile typically involves the reaction of benzonitrile with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by nucleophilic substitution with benzonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Azetidin-1-yl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzonitrile moiety can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Azetidin-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the azetidine ring can affect the compound’s overall conformation and interaction with biological targets, making it distinct from its analogs .

Biological Activity

3-[(Azetidin-1-yl)methyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring linked to a benzonitrile moiety, which is characteristic of many bioactive compounds. The structural formula can be represented as follows:

C12H12N2\text{C}_{12}\text{H}_{12}\text{N}_2

This structure allows for interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as a modulator of dopamine receptors and potential inhibitor of protein kinases. These activities suggest its utility in treating conditions such as schizophrenia, Parkinson's disease, and various cancers.

1. Dopamine Receptor Modulation

Preliminary studies have shown that compounds similar to this compound can act as positive allosteric modulators of the D1 dopamine receptor. This modulation is crucial for developing therapies targeting dopaminergic signaling pathways.

Receptor Type Activity Potential Applications
D1 DopaminePositive Allosteric ModulatorSchizophrenia, Parkinson's Disease

2. Inhibition of Protein Kinases

The compound has also been investigated for its role in inhibiting protein kinases, which are pivotal in regulating cellular functions. This inhibition can disrupt cancer cell signaling pathways, making it a candidate for cancer therapy.

Kinase Target Activity Cell Lines Tested
STAT3InhibitorMDA-MB-231, MDA-MB-468

Study 1: D1 Receptor Modulation

In a study focusing on the modulation of the D1 dopamine receptor, this compound displayed a significant increase in receptor activity without direct activation. This property minimizes side effects commonly associated with direct agonists or antagonists .

Study 2: Cancer Cell Proliferation

Another study evaluated the effects of similar compounds on breast cancer cell lines. The results indicated that while these compounds had potent inhibitory effects on STAT3 DNA-binding activity (IC50 values around 0.5 μM), their cellular activities were weaker, suggesting challenges in membrane permeability .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in the azetidine ring or modifications to the benzonitrile moiety can lead to significant changes in potency and selectivity.

Modification Effect on Activity
Substituting different groups on azetidineIncreased potency against specific targets
Altering the nitrile groupChanges in receptor affinity

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-(azetidin-1-ylmethyl)benzonitrile

InChI

InChI=1S/C11H12N2/c12-8-10-3-1-4-11(7-10)9-13-5-2-6-13/h1,3-4,7H,2,5-6,9H2

InChI Key

LGBRIVFGNGELNZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.